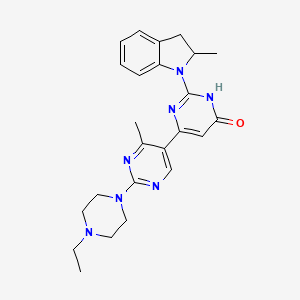![molecular formula C13H15Cl3N2O2 B6072211 1-methyl-4-[(2,4,5-trichlorophenoxy)acetyl]piperazine](/img/structure/B6072211.png)
1-methyl-4-[(2,4,5-trichlorophenoxy)acetyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-4-[(2,4,5-trichlorophenoxy)acetyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is commonly known as MTPP and has been extensively studied for its potential use in scientific research applications.
Wirkmechanismus
The mechanism of action of 1-methyl-4-[(2,4,5-trichlorophenoxy)acetyl]piperazine involves the inhibition of acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for the breakdown of acetylcholine, which is a neurotransmitter involved in various physiological processes such as memory, learning, and muscle contraction. By inhibiting these enzymes, 1-methyl-4-[(2,4,5-trichlorophenoxy)acetyl]piperazine increases the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
1-methyl-4-[(2,4,5-trichlorophenoxy)acetyl]piperazine has been shown to exhibit inhibitory activity against acetylcholinesterase and butyrylcholinesterase in vitro. In animal studies, it has been shown to improve cognitive function and memory retention. It has also been shown to have antioxidant activity and to protect against oxidative stress-induced damage in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-methyl-4-[(2,4,5-trichlorophenoxy)acetyl]piperazine in lab experiments is its inhibitory activity against acetylcholinesterase and butyrylcholinesterase, which makes it a potential candidate for the treatment of neurological disorders. However, one of the limitations is that it has not been extensively studied in vivo, and its safety and efficacy in humans are not well established.
Zukünftige Richtungen
There are several future directions for the study of 1-methyl-4-[(2,4,5-trichlorophenoxy)acetyl]piperazine. One potential direction is to further investigate its potential as a treatment for neurological disorders such as Alzheimer's disease. Another direction is to study its antioxidant activity and its potential use in protecting against oxidative stress-induced damage in the brain. Additionally, further studies are needed to establish its safety and efficacy in humans.
Synthesemethoden
The synthesis of 1-methyl-4-[(2,4,5-trichlorophenoxy)acetyl]piperazine involves the reaction of 1-methylpiperazine with 2,4,5-trichlorophenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure 1-methyl-4-[(2,4,5-trichlorophenoxy)acetyl]piperazine.
Wissenschaftliche Forschungsanwendungen
1-methyl-4-[(2,4,5-trichlorophenoxy)acetyl]piperazine has been studied for its potential use in scientific research applications such as drug discovery and development. It has been shown to exhibit inhibitory activity against certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. This activity makes 1-methyl-4-[(2,4,5-trichlorophenoxy)acetyl]piperazine a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-(4-methylpiperazin-1-yl)-2-(2,4,5-trichlorophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl3N2O2/c1-17-2-4-18(5-3-17)13(19)8-20-12-7-10(15)9(14)6-11(12)16/h6-7H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIYCJUKJVUICP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)COC2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[1-(2-methylbenzyl)-2-pyrrolidinyl]-N-4-pyridinyl-2-thiophenecarboxamide](/img/structure/B6072133.png)
![1-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-2-(methoxymethyl)piperidine](/img/structure/B6072149.png)
![methyl 4-[(4-{3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]propyl}-1-piperidinyl)methyl]benzoate](/img/structure/B6072150.png)

![1-[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B6072166.png)
![1-(3-chlorophenyl)-4-[1-(3,4-difluorobenzoyl)-3-piperidinyl]piperazine](/img/structure/B6072176.png)
![2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6072190.png)

![N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B6072214.png)
![4-(2-fluorophenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6072215.png)

![2-[4-[(5-methyl-2-thienyl)methyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6072230.png)
![2-[4-(4-isobutylbenzyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B6072232.png)
![3-(4-chlorophenyl)-2-methyl-7-propylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6072234.png)